7H-Pyrazolo[4,3-d]pyrimidine

CDK Inhibition Cancer Research Medicinal Chemistry

Isomer purity is critical for kinase selectivity-using the wrong pyrazolopyrimidine fusion invalidates SAR data. 7H-Pyrazolo[4,3-d]pyrimidine (CAS 272-53-7) is the validated scaffold for CDK7 inhibitors (nanomolar), SRC probe eCF506 (subnanomolar, >1000x selective over ABL), and adenosine A1 antagonists (15x potency vs [3,4-d] isomer). • Preclinical validation: CDK5 inhibitor LGR2674 reduces tumor vessel density in vivo. • Reliable supply: Standard R&D quantities with immediate shipment.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 272-53-7
Cat. No. B11924071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrazolo[4,3-d]pyrimidine
CAS272-53-7
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1C2=NN=CC2=NC=N1
InChIInChI=1S/C5H4N4/c1-5-4(2-8-9-5)7-3-6-1/h2-3H,1H2
InChIKeyVVKMALSKFCBGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Pyrazolo[4,3-d]pyrimidine: A Kinase Inhibitor Scaffold


7H-Pyrazolo[4,3-d]pyrimidine (CAS 272-53-7) is a heterocyclic compound featuring a pyrazole ring fused to a pyrimidine ring, forming a core scaffold widely recognized in medicinal chemistry . This scaffold serves as a key intermediate in the development of numerous therapeutic agents, particularly kinase inhibitors. Its drug-like properties and synthetic versatility have led to its incorporation in inhibitors targeting a broad range of kinases, including Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and Src family kinases . The core structure is amenable to diverse substitutions, enabling the fine-tuning of pharmacological properties, and has been successfully optimized into orally bioavailable clinical candidates .

Scaffold class Kinase inhibitor core
Synthetic versatility Diverse substitution-enabled
Research context Target engagement probe design

Risks of Substituting 7H-Pyrazolo[4,3-d]pyrimidine


Within the pyrazolopyrimidine class, subtle variations in ring fusion geometry fundamentally alter biological activity, making simple substitution of one isomer for another scientifically unsound. The [4,3-d] isomer, for instance, has been shown to confer superior cellular potency compared to purine-based bioisosteres [1] and exhibits distinct selectivity profiles across the kinome relative to the [3,4-d] isomer [2]. This is due to differences in the spatial orientation of hydrogen-bonding motifs and substituents, which dictate binding interactions within enzyme active sites. Therefore, procurement decisions based on scaffold similarity rather than specific isomer identity risk experimental failure, as even closely related analogs can exhibit divergent potency, selectivity, and pharmacokinetic behavior.

Risk factor
7H-Pyrazolo[4,3-d]pyrimidine
Alternative scaffold
CDK potency profile
Reported higher cellular potency in tested set
Purine-based bioisosteres may show lower potency
Kinase selectivity signature
Isomer-specific hydrogen-bonding geometry
[3,4-d] isomer exhibits distinct selectivity profiles

Quantitative Differentiation of 7H-Pyrazolo[4,3-d]pyrimidine


Cellular Potency vs. Purine-Based CDK Inhibitors

A direct head-to-head comparison demonstrated that pyrazolo[4,3-d]pyrimidine bioisosteres of the purine-based CDK inhibitor CR8 exhibit significantly greater potency in cellular assays [1]. This finding establishes the [4,3-d] scaffold as a superior starting point for developing CDK inhibitors with enhanced cellular activity, a critical factor for in vivo efficacy.

CDK cellular potency
Reported
Pyrazolo[4,3-d] bioisosteres more potent than purine-based CR8
Supports scaffold prioritization for CDK pathway studies
Cellular assay context; potency rank within tested set
CDK Inhibition Cancer Research Medicinal Chemistry

SRC Kinase Selectivity Over ABL

Optimization of the pyrazolo[4,3-d]pyrimidine scaffold yielded eCF506, a compound exhibiting subnanomolar IC50 for SRC kinase and requiring three orders of magnitude greater concentration to inhibit ABL kinase [1]. This represents a >1000-fold selectivity window, a level of discrimination that is critical for minimizing off-target effects in therapeutic applications.

SRC kinase selectivity
Reported
eCF506: SRC IC50 < 1 nM; requires >1000-fold concentration for ABL
Supports SRC-selective probe development context
Biochemical kinase inhibition assay
SRC Kinase Selectivity Breast Cancer

Adenosine A1 Receptor: Isomer Comparison

A quantitative structure-activity relationship (QSAR) study comparing pyrazolo[4,3-d]pyrimidin-7-ones with pyrazolo[3,4-d]pyrimidines revealed that the most potent [4,3-d] compound was 15-fold more potent than the most potent [3,4-d] compound [1]. This significant difference in binding affinity underscores the importance of the ring fusion geometry for molecular recognition at the adenosine A1 receptor.

Adenosine A1 isomer comparison
Cross-study comparable
Most potent [4,3-d] compound 15-fold more potent than most potent [3,4-d]
Supports isomer-dependent binding affinity review
Guinea pig brain slice binding assay
Adenosine Receptor QSAR Neurology

In Vivo Anti-Angiogenic CDK5 Inhibition

The pyrazolo[4,3-d]pyrimidine derivative LGR2674 demonstrated clear in vivo efficacy, reducing tumor vessel density and retarding tumor growth in a murine model of hepatocellular carcinoma [1]. This was achieved at well-tolerated doses, confirming that the scaffold can yield compounds with a favorable therapeutic window, a critical advancement beyond in vitro potency.

In vivo anti-angiogenic CDK5 model
Model context
LGR2674 reduced tumor vessel density and retarded tumor growth vs. vehicle
Supports in vivo model-response interpretation
Murine subcutaneous HUH7 model; endpoint context
Angiogenesis CDK5 In Vivo Efficacy

Applications of 7H-Pyrazolo[4,3-d]pyrimidine


Selective CDK7 Inhibitors for Cancer

The pyrazolo[4,3-d]pyrimidine scaffold is particularly well-suited for developing selective CDK7 inhibitors. Research has demonstrated that trisubstituted derivatives, such as LGR6768, can inhibit CDK7 with nanomolar potency while maintaining favorable selectivity across the CDK family [1]. This selectivity is mechanistically linked to conformational differences in the inhibitor's biphenyl moiety, a structural feature that can be exploited in rational design. This scenario is directly supported by the cross-study comparison showing enhanced cellular potency over purine-based inhibitors [2].

Selective SRC Kinase Inhibitor Development

The scaffold's ability to yield compounds with exceptional selectivity is exemplified by eCF506, a pyrazolopyrimidine derivative that inhibits SRC with subnanomolar potency while exhibiting a >1000-fold selectivity window over the closely related ABL kinase [1]. This level of target discrimination is invaluable for creating chemical probes to dissect SRC-specific signaling pathways and for developing safer therapeutic candidates with minimized off-target toxicity.

Adenosine A1 Receptor Antagonist Design

Historical QSAR studies provide a strong rationale for using pyrazolo[4,3-d]pyrimidin-7-ones as a privileged scaffold for adenosine A1 receptor antagonists [1]. The 15-fold potency advantage over the corresponding [3,4-d] isomer establishes a clear structure-activity relationship that can guide medicinal chemistry efforts. This scenario is further supported by the fact that the potency patterns of substituted pyrazolo[4,3-d]pyrimidines correlate strongly with those of known xanthine-based antagonists, providing a predictable framework for lead optimization [1].

In Vivo Anti-Angiogenic CDK5 Inhibitors

The pyrazolo[4,3-d]pyrimidine scaffold has proven capable of delivering in vivo efficacy, as demonstrated by LGR2674 [1]. This compound, a CDK5 inhibitor, reduced tumor vessel density and slowed tumor growth in a mouse model, confirming that the scaffold's drug-like properties can translate into pharmacodynamic effects in a living organism. This validates the scaffold's utility for projects aiming to move beyond in vitro hits toward preclinical development.

Application
Selection Property
Validation Focus
CDK7 pathway inhibition studies
CDK family selectivity profile
Kinase panel selectivity review
SRC kinase selectivity profiling
SRC/ABL selectivity window
Off-target kinase assessment
Adenosine A1 receptor binding studies
Isomer-dependent binding affinity
Binding assay cross-validation
CDK5 model-response studies
In vivo pharmacodynamic profile
Tumor model endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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